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(R,E)-TCO-PEG8-NHS Ester: A Technical Guide for Advanced Bioconjugation

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Compound of Interest		
Compound Name:	(R,E)-TCO-PEG8-NHS ester	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(R,E)-TCO-PEG8-NHS ester**, a high-performance, heterobifunctional crosslinker integral to modern bioconjugation strategies. It details the molecule's chemical properties, reaction kinetics, and established experimental protocols for its use in creating sophisticated biomolecular constructs such as antibody-drug conjugates (ADCs), targeted imaging agents, and PROTACs.

Core Principles and Chemical Attributes

(R,E)-TCO-PEG8-NHS ester is a precisely engineered molecule that leverages the principles of bioorthogonal chemistry. It consists of three distinct functional domains:

- trans-Cyclooctene (TCO): This strained alkene is the bioorthogonal component, designed to participate in an inverse-electron-demand Diels-Alder (iEDDA) "click" reaction. It reacts with unparalleled speed and specificity with a tetrazine-functionalized partner molecule.[1][2] The axial stereoisomer of TCO exhibits markedly higher reactivity than its equatorial counterpart, making it highly efficient for bioconjugation.[3]
- PEG8 Spacer: A hydrophilic eight-unit polyethylene glycol chain serves as a flexible spacer.
 This component is crucial for enhancing the aqueous solubility of the linker and the final conjugate, preventing aggregation, and reducing potential steric hindrance between the conjugated molecules.[1][4]



• N-hydroxysuccinimide (NHS) Ester: This is a highly reactive functional group that forms stable, covalent amide bonds with primary amines (—NH₂), such as those found on the side chains of lysine residues in proteins and antibodies.[1]

This molecular architecture enables a robust, two-step conjugation workflow: first, covalent attachment of the TCO group to a protein via the NHS ester, followed by the highly selective click reaction of the TCO-labeled protein with a tetrazine-modified molecule.

Table 1: Physical and Chemical Properties

Property	Value	Source(s)
Molecular Formula	C32H54N2O14	[5][6][7]
Molecular Weight	690.78 g/mol	[5][6]
CAS Number	2353409-95-5	[5][6][7]
Appearance	Colorless to light yellow viscous liquid or solid powder	[5][6]
Solubility	Soluble in DMSO, DMF, DCM, Chloroform, and Acetonitrile.[1] [2][7] Highly soluble in water (≥ 100 mg/mL).[5]	[1][2][5][7]
Storage	Store desiccated at -20°C, protected from light.[5][6][7] Stock solutions in anhydrous solvents can be stored at -80°C for up to 6 months.[5]	[5][6][7]
Purity	Typically ≥95%	[7]

Reaction Parameters and Quantitative Data

The efficacy of **(R,E)-TCO-PEG8-NHS ester** is rooted in the distinct and controllable nature of its two sequential reactions. The key parameters for each are summarized below.

Table 2: NHS Ester Reaction Conditions for Protein Labeling



Parameter	Recommended Condition	Critical Notes	Source(s)
Target Group	Primary Amines (e.g., Lysine ε-amino group)	Reacts specifically with unprotonated primary amines.	[1]
Reaction pH	8.0 – 8.5	This pH range offers the best compromise between amine reactivity and NHS ester stability. Below pH 7.5, the reaction is slow; above pH 8.5, hydrolysis of the ester predominates.[8]	[8][9]
Buffer System	Amine-free buffers (e.g., PBS, sodium bicarbonate, borate)	Buffers containing primary amines like Tris or glycine are incompatible as they compete for reaction with the NHS ester and must be removed. [1][10]	[1][10]
Molar Excess	10- to 20-fold excess of ester to protein	This is a starting recommendation. The optimal ratio must be determined empirically to achieve the desired degree of labeling (DOL) without causing protein precipitation. [9][10]	[9][10]
Reaction Time	30 – 60 minutes at Room Temperature	Alternatively, the reaction can be performed for 2 hours at 4°C to slow side	[10][11]

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		reactions like hydrolysis.[10][11]	
Quenching	Add 1 M Tris-HCl, pH 8.0 to a final concentration of 50- 100 mM	This step is essential to consume any unreacted NHS ester and prevent non-specific labeling in downstream steps.[1] [9][10]	[1][9][10]

Table 3: TCO-Tetrazine iEDDA Click Reaction Conditions



Parameter	Recommended Condition	Critical Notes	Source(s)
Kinetics	Extremely fast (Rate constant k > 800 M ⁻¹ s ⁻¹)	This is one of the fastest bioorthogonal reactions available, enabling efficient ligation even at low reactant concentrations.[1] Rates can exceed 30,000 M ⁻¹ s ⁻¹ with certain tetrazines.[12]	[1][12]
Reaction pH	6.0 – 9.0	The reaction proceeds efficiently under a wide range of physiologically relevant pH conditions.	[12]
Catalyst	None required	The reaction is catalyst-free, enhancing its biocompatibility.	[1][2]
Molar Ratio	1.05–1.5 molar equivalents of tetrazine per TCO equivalent	A slight excess of the tetrazine component is often used to drive the reaction to completion and ensure all of the TCO-labeled biomolecule is consumed.[1]	[1]



Reaction Time

30 minutes – 2 hours at Room Temperature

Due to the rapid kinetics, reactions are often complete in [1][2][12]

under an hour.[1][2]

[12]

Detailed Experimental Protocols

The following protocols provide a framework for the successful use of **(R,E)-TCO-PEG8-NHS ester** in a typical bioconjugation workflow.

Protocol 1: TCO Labeling of an Antibody

This procedure details the initial modification of an antibody with the TCO functional group.

Materials Required:

- Antibody (or other protein) in an amine-free buffer
- (R,E)-TCO-PEG8-NHS ester
- Anhydrous, high-purity DMSO or DMF
- Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 8.0-8.5[1][8]
- Quenching Buffer: 1 M Tris-HCl, pH 8.0[1]
- Spin desalting columns or dialysis cassettes for purification[9][10]

Methodology:

- Antibody Preparation: If necessary, exchange the antibody into the amine-free Reaction
 Buffer using a spin desalting column.[10] Adjust the antibody concentration to 2-5 mg/mL.[9]
- Reagent Preparation: Allow the vial of TCO-PEG8-NHS ester to equilibrate to room temperature before opening to prevent moisture contamination.[10] Prepare a 10 mM stock solution in anhydrous DMSO or DMF immediately before use.[1]



- Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-PEG8-NHS ester stock solution to the antibody solution.[9] Gently mix. The final concentration of DMSO in the reaction should not exceed 10% to prevent antibody denaturation.[9]
- Incubation: Incubate the mixture for 60 minutes at room temperature, protected from light.[9]
 [10]
- Quenching: Terminate the reaction by adding Quenching Buffer to a final concentration of 50-100 mM.[1] Incubate for an additional 15-30 minutes.[9]
- Purification: Remove unreacted TCO reagent and quencher by passing the reaction mixture through a spin desalting column equilibrated with a suitable storage buffer (e.g., PBS pH 7.4).[9][10] The purified TCO-labeled antibody is now ready for the click reaction.

Protocol 2: Bioorthogonal TCO-Tetrazine Ligation

This procedure describes the "click" conjugation of the TCO-labeled antibody to a tetrazine-modified payload.

Materials Required:

- Purified TCO-labeled antibody (from Protocol 1)
- Tetrazine-functionalized molecule (e.g., drug, fluorophore)
- Reaction Buffer: PBS, pH 7.4

Methodology:

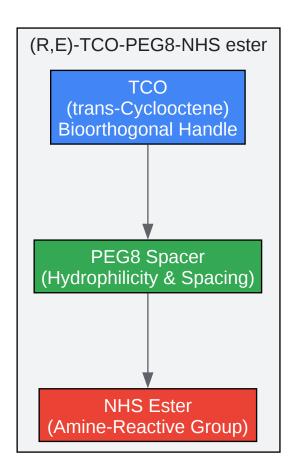
- Reactant Combination: In a suitable reaction vessel, combine the TCO-labeled antibody with the tetrazine-functionalized molecule. Use 1.05 to 1.5 molar equivalents of the tetrazine molecule relative to the TCO-antibody.[1]
- Incubation: Allow the reaction to proceed for 1-2 hours at room temperature.
- Purification (Optional): If necessary, the final antibody conjugate can be purified from excess tetrazine reagent and byproducts using size-exclusion chromatography (SEC).[1]



• Storage: Store the final conjugate at 4°C for short-term use or aliquot and freeze for long-term storage according to the protein's stability profile.[1]

Diagrams of Workflows and Mechanisms

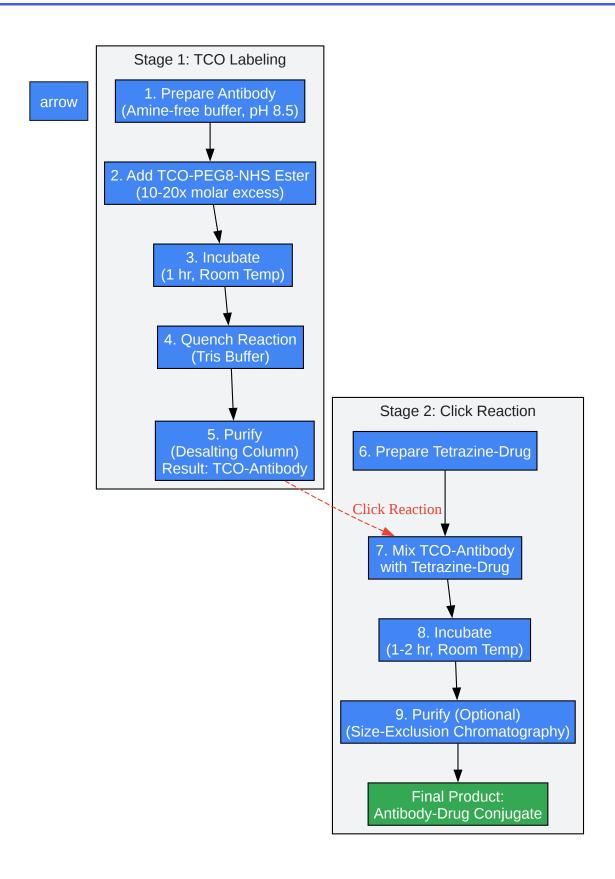
The following diagrams, generated using the Graphviz DOT language, illustrate the linker's structure, the experimental workflow, and a common application pathway.



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Caption: Functional components of the TCO-PEG8-NHS ester linker.

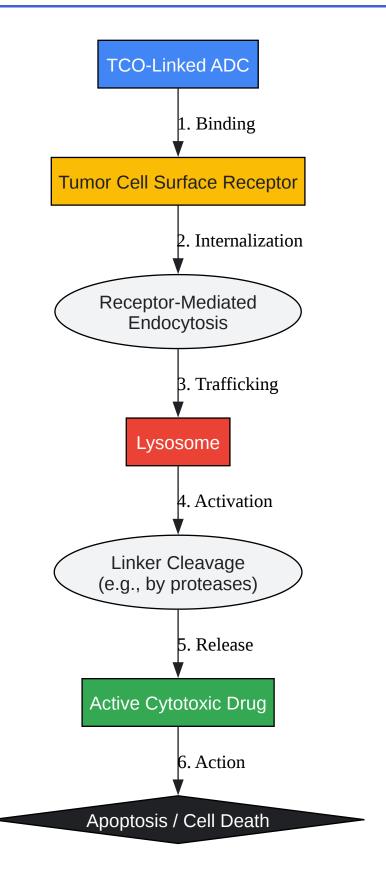




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Caption: Two-stage workflow for creating an Antibody-Drug Conjugate (ADC).





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Caption: Mechanism of action for an ADC utilizing a cleavable linker.



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